N'-{(E)-[9-Methyl-4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}isonicotinohydrazide
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Overview
Description
N’-{(E)-[9-Methyl-4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}isonicotinohydrazide is a complex organic compound with the molecular formula C20H20N6O2 and a molecular weight of 376.421 g/mol This compound is notable for its unique structure, which includes a pyrido[1,2-A]pyrimidine core, a pyrrolidinyl group, and an isonicotinohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[9-Methyl-4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}isonicotinohydrazide typically involves multiple steps. One common route starts with the preparation of 9-Methyl-4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde . This intermediate is then reacted with isonicotinohydrazide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[9-Methyl-4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-{(E)-[9-Methyl-4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}isonicotinohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[9-Methyl-4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}isonicotinohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde
- Pyridine, 2-(1-methyl-2-pyrrolidinyl)-
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-
Uniqueness
N’-{(E)-[9-Methyl-4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}isonicotinohydrazide is unique due to its combination of a pyrido[1,2-A]pyrimidine core with a pyrrolidinyl group and an isonicotinohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H20N6O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[(E)-(9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H20N6O2/c1-14-5-4-12-26-17(14)23-18(25-10-2-3-11-25)16(20(26)28)13-22-24-19(27)15-6-8-21-9-7-15/h4-9,12-13H,2-3,10-11H2,1H3,(H,24,27)/b22-13+ |
InChI Key |
JCDMXIGDAWEHOQ-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=N/NC(=O)C3=CC=NC=C3)N4CCCC4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NNC(=O)C3=CC=NC=C3)N4CCCC4 |
Origin of Product |
United States |
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